FtsZ-IN-5

Antibacterial FtsZ inhibitor MRSA

FtsZ-IN-5 (also known as compound B3) is a novel, synthetic small-molecule inhibitor belonging to the class of amphiphilic fascaplysin derivatives. It is specifically designed to target the bacterial cell division protein FtsZ, a prokaryotic homolog of tubulin, to exert its antibacterial effect.

Molecular Formula C26H18BrN3O2
Molecular Weight 484.3 g/mol
Cat. No. B12393668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtsZ-IN-5
Molecular FormulaC26H18BrN3O2
Molecular Weight484.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-]
InChIInChI=1S/C26H17N3O2.BrH/c1-15-5-4-6-17(13-15)27-26(31)16-9-10-21-20(14-16)18-11-12-29-22-8-3-2-7-19(22)25(30)24(29)23(18)28-21;/h2-14H,1H3,(H,27,31);1H
InChIKeyAMIJZCLAKVMPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FtsZ-IN-5 Antibacterial Inhibitor Procurement Guide: Potent Anti-MRSA Activity and Low Cytotoxicity


FtsZ-IN-5 (also known as compound B3) is a novel, synthetic small-molecule inhibitor belonging to the class of amphiphilic fascaplysin derivatives. It is specifically designed to target the bacterial cell division protein FtsZ, a prokaryotic homolog of tubulin, to exert its antibacterial effect. This compound is characterized by its potent and rapid bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal observed cytotoxicity towards mammalian cells [1][2].

Why FtsZ-IN-5 Cannot Be Substituted with Other FtsZ Inhibitors or Fascaplysin Analogs


FtsZ inhibitors are a chemically diverse class of compounds with varying binding modes, potencies, and bacterial strain coverage. Generic substitution is not feasible because even minor structural modifications within the same fascaplysin derivative series, such as altering the hydrophobic tail, lead to significant differences in antibacterial activity. For instance, within the same study, other fascaplysin analogs exhibited MIC values against MRSA ranging from 0.049 to 25 μg/mL, a variance of over 500-fold [1]. Furthermore, the specific balance of hydrophobicity and amphiphilicity in FtsZ-IN-5 is crucial for its ability to disrupt bacterial cell surface integrity while maintaining a favorable safety profile, a characteristic not shared by all in-class compounds [1]. Therefore, selecting a specific, well-characterized compound like FtsZ-IN-5 is essential for experimental reproducibility and obtaining valid, comparable results.

Quantitative Differentiation of FtsZ-IN-5: Head-to-Head MIC, Hemolysis, and Cytotoxicity Data


Superior Anti-MRSA Potency: FtsZ-IN-5 vs. PC190723

FtsZ-IN-5 (compound B3) demonstrates significantly higher potency against methicillin-resistant S. aureus (MRSA) compared to the benchmark FtsZ inhibitor PC190723. Its Minimum Inhibitory Concentration (MIC) is more than 5-fold lower than that of PC190723 [1].

Antibacterial FtsZ inhibitor MRSA

Enhanced Broad-Spectrum Gram-Positive Activity: FtsZ-IN-5 vs. FtsZ-IN-1

FtsZ-IN-5 exhibits significantly higher potency against multiple Gram-positive species compared to the related inhibitor FtsZ-IN-1. The MIC values for FtsZ-IN-5 against key pathogens are up to 80-fold lower than those reported for FtsZ-IN-1 [1][2].

Antibacterial FtsZ inhibitor Gram-positive bacteria

Favorable Safety Profile: Minimal Hemolytic Activity and Mammalian Cytotoxicity

FtsZ-IN-5 demonstrates a favorable in vitro safety profile, exhibiting very low hemolytic activity and minimal cytotoxic effects on mammalian cells at concentrations well above its antibacterial MIC [1].

Cytotoxicity Hemolysis Safety pharmacology

Rapid Bactericidal Kinetics and Low Resistance Propensity

FtsZ-IN-5 is characterized by its rapid bactericidal action and a low propensity to induce bacterial resistance, a critical advantage over many conventional antibiotics [1][2].

Antibacterial FtsZ inhibitor Resistance

Recommended Research and Procurement Applications for FtsZ-IN-5


Lead Optimization for Novel Anti-MRSA Therapeutics

Given its sub-0.1 μg/mL MIC against MRSA [1], FtsZ-IN-5 is an ideal lead compound for medicinal chemistry programs aimed at developing next-generation antibiotics targeting drug-resistant staphylococcal infections. Its well-characterized SAR from the fascaplysin derivative series [1] provides a clear path for further structural optimization to improve drug-like properties while maintaining potent activity.

Mechanistic Studies of Bacterial Cell Division

FtsZ-IN-5 serves as a highly potent and selective chemical probe for investigating the dynamics of the bacterial divisome. Its specific action of promoting FtsZ polymerization while inhibiting its GTPase activity [1] allows researchers to dissect the precise role of FtsZ in cytokinesis and to study the downstream morphological effects, such as cell elongation and surface wrinkling , in Gram-positive model organisms like B. subtilis.

In Vitro Safety and Toxicology Screening Panels

The documented low hemolytic activity and minimal mammalian cytotoxicity [1] make FtsZ-IN-5 a valuable control or reference compound for establishing baseline toxicity thresholds in in vitro safety pharmacology assays. It can be used to benchmark the selectivity of other, more toxic, antibacterial candidates targeting FtsZ or other bacterial-specific processes.

Development of Antibacterial Resistance Assays

FtsZ-IN-5's reported low tendency to trigger bacterial resistance [1] makes it a useful tool compound for developing and validating novel assays designed to measure resistance frequencies. It can serve as a "low-resistance" control in serial passage experiments used to assess the resistance potential of other new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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